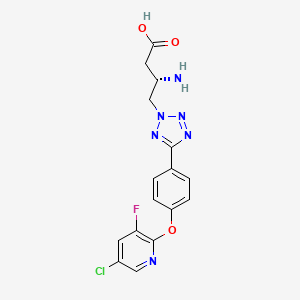

LTA4H-IN-1

Vue d'ensemble

Description

LYS006 est un inhibiteur novateur, hautement puissant et sélectif de l'hydrolase de la leucotriène A4. L'hydrolase de la leucotriène A4 est une métalloenzyme cytosolique qui joue un rôle crucial dans la biosynthèse de la leucotriène B4 pro-inflammatoire. LYS006 s'est révélé prometteur dans des études précliniques et cliniques pour le traitement de diverses maladies inflammatoires à médiation neutrophile, telles que l'hidradénite suppurée, l'acné inflammatoire, la colite ulcéreuse et la stéatose hépatique non alcoolique .

Méthodes De Préparation

La synthèse de LYS006 implique un criblage ciblé de fragments pour identifier des hits qui pourraient être co-cristallisés avec l'hydrolase de la leucotriène A4. Ce processus a inspiré une stratégie de fusion de fragments, conduisant à l'optimisation des acides aminés chiraux. Le produit final, LYS006, est un inhibiteur picomolaire doté d'une excellente puissance dans le sang total et d'effets pharmacodynamiques durables . Les méthodes de production industrielle de LYS006 ne sont pas détaillées de manière exhaustive dans la littérature disponible, mais la synthèse du composé implique probablement des techniques de synthèse organique standard et des procédés de purification.

Analyse Des Réactions Chimiques

LYS006 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures de réaction spécifiques. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui conduisent au composé actif final, LYS006 .

Applications de la recherche scientifique

LYS006 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, LYS006 sert d'outil précieux pour étudier l'inhibition de l'hydrolase de la leucotriène A4 et son rôle dans les voies inflammatoires. En biologie, il aide les chercheurs à comprendre les mécanismes moléculaires sous-jacents aux maladies inflammatoires à médiation neutrophile. En médecine, LYS006 est étudié comme un agent thérapeutique potentiel pour des affections telles que l'hidradénite suppurée, l'acné inflammatoire, la colite ulcéreuse et la stéatose hépatique non alcoolique . Ses applications industrielles comprennent le développement de nouveaux médicaments anti-inflammatoires et l'exploration de nouvelles cibles thérapeutiques.

Mécanisme d'action

LYS006 exerce ses effets en inhibant sélectivement l'hydrolase de la leucotriène A4, l'enzyme finale et limitante de la vitesse dans la biosynthèse de la leucotriène B4. En inhibant cette enzyme, LYS006 réduit efficacement la production de leucotriène B4, un puissant médiateur pro-inflammatoire. Cette inhibition entraîne une diminution de l'inflammation et procure des avantages thérapeutiques dans diverses affections inflammatoires .

Applications De Recherche Scientifique

LYS006 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, LYS006 serves as a valuable tool for studying the inhibition of leukotriene A4 hydrolase and its role in inflammatory pathways. In biology, it helps researchers understand the molecular mechanisms underlying neutrophil-driven inflammatory diseases. In medicine, LYS006 is being investigated as a potential therapeutic agent for conditions such as hidradenitis suppurativa, inflammatory acne, ulcerative colitis, and nonalcoholic steatohepatitis . Its industrial applications include the development of new anti-inflammatory drugs and the exploration of novel therapeutic targets.

Mécanisme D'action

LYS006 exerts its effects by selectively inhibiting leukotriene A4 hydrolase, the final and rate-limiting enzyme in the biosynthesis of leukotriene B4. By inhibiting this enzyme, LYS006 effectively reduces the production of leukotriene B4, a potent pro-inflammatory mediator. This inhibition leads to a decrease in inflammation and provides therapeutic benefits in various inflammatory conditions .

Comparaison Avec Des Composés Similaires

LYS006 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de l'hydrolase de la leucotriène A4. Des composés similaires comprennent d'autres inhibiteurs de l'hydrolase de la leucotriène A4 qui ont été étudiés pour leurs propriétés anti-inflammatoires. LYS006 se distingue par sa capacité à supprimer complètement la génération de leucotriène B4 à faibles expositions in vivo, ce qui en fait un candidat thérapeutique potentiel de premier plan . D'autres composés similaires comprennent ceux qui ciblent différentes enzymes de la voie de biosynthèse des leucotriènes, mais la spécificité de LYS006 pour l'hydrolase de la leucotriène A4 le distingue.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[5-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenyl]tetrazol-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN6O3/c17-10-5-13(18)16(20-7-10)27-12-3-1-9(2-4-12)15-21-23-24(22-15)8-11(19)6-14(25)26/h1-5,7,11H,6,8,19H2,(H,25,26)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGMEJVULDALSH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=NN(N=N2)C[C@H](CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799681-85-8 | |

| Record name | LYS-006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799681858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYS-006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CF90960T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

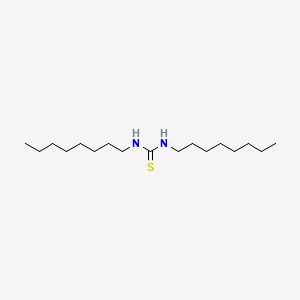

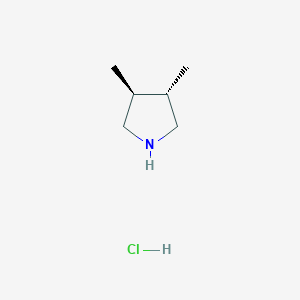

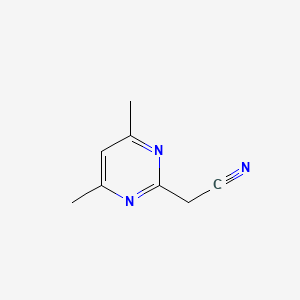

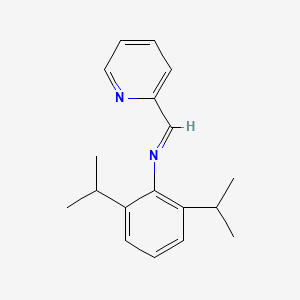

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

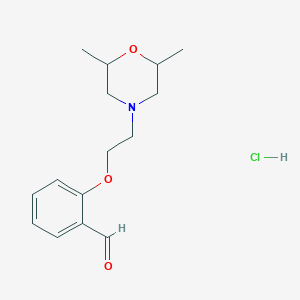

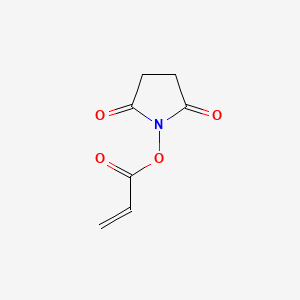

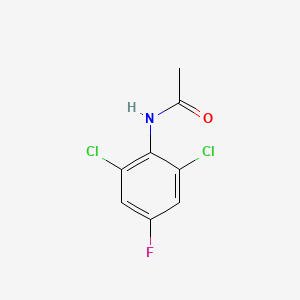

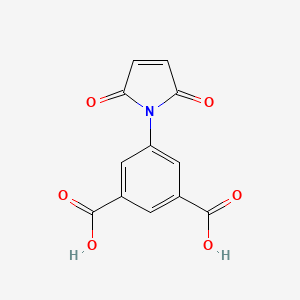

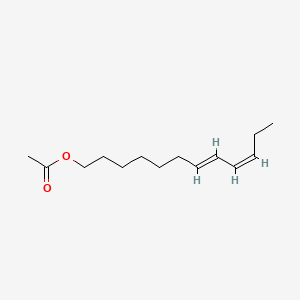

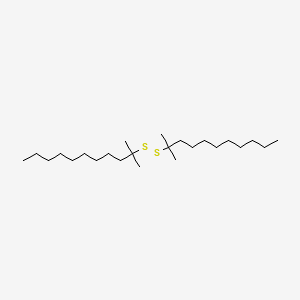

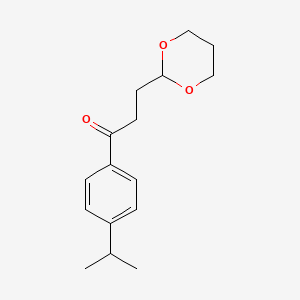

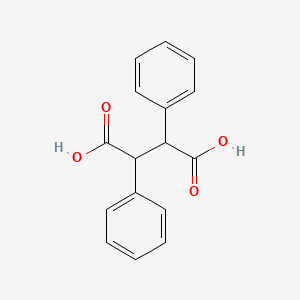

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.